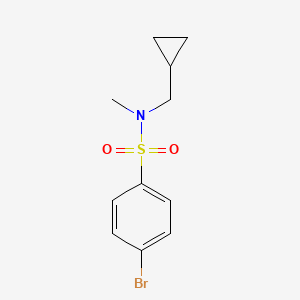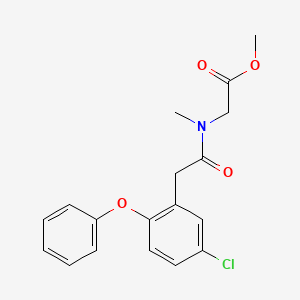
methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Chloro-2-phenoxyphenyl)acetic acid” is a chemical compound . It’s important to note that the specific compound you asked about might have similar properties but could also exhibit differences due to the presence of the “N-methylacetamido” group.
Synthesis Analysis
The synthesis of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” involves stirring a mixture of “5-chloro-2-phenoxyacetophenone”, morpholine, and sulfur at 110°C for 12 hours . After cooling to room temperature, glacial acetic acid and concentrated aqueous hydrochloric acid are added, and the resulting mixture is stirred at reflux temperature for 8 hours .
Molecular Structure Analysis
The molecular formula of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” is C14H11ClO3 . The presence of the “N-methylacetamido” group in “methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate” would alter this molecular structure.
Physical And Chemical Properties Analysis
The physicochemical properties of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” include a molecular weight of 262.69, a high GI absorption, and a consensus Log Po/w of 3.29 . It’s soluble in water with a solubility of 0.031 mg/ml .
Applications De Recherche Scientifique
Crystal Structure and Synthesis
- The compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, was identified as a major product from a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, elucidating its crystal structure and showcasing its relevance in structural chemistry (Lee et al., 2017).
- Synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through a series of reactions including acetylation, esterification, and ester interchange steps, highlighting the compound's synthetic accessibility and potential for further chemical modifications (Zhong-cheng & Wan-yin, 2002).
Antimicrobial Properties
- Compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate showed significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Metabolic Studies
- Chloroacetamide herbicides like acetochlor and metolachlor undergo metabolism in liver microsomes to form specific metabolites. Understanding these metabolic pathways is crucial for assessing the environmental and health impacts of these herbicides, and compounds like methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate may play a role in these processes (Coleman et al., 2000).
Catalytic and Chemical Reactions
- Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst showcased the compound's role in facilitating specific chemical transformations, a crucial aspect in drug synthesis and chemical industries (Magadum & Yadav, 2018).
Pain and Inflammation Management
- Synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives from compounds like ethyl (4-chloro-3-methylphenoxy) acetate and their evaluation for analgesic and anti-inflammatory activities highlight the potential of these compounds in developing new pain management and anti-inflammatory drugs (Dewangan et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[[2-(5-chloro-2-phenoxyphenyl)acetyl]-methylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-20(12-18(22)23-2)17(21)11-13-10-14(19)8-9-16(13)24-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBXDQYQMEQOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)
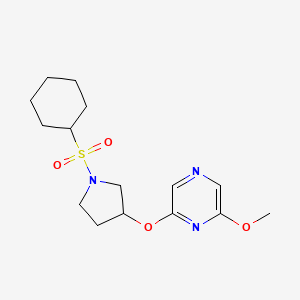
![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2369944.png)
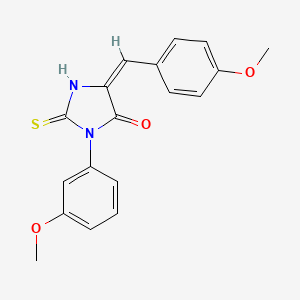
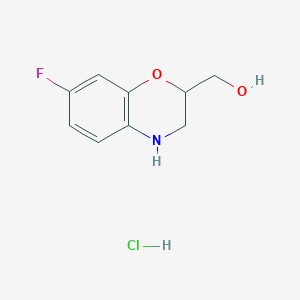
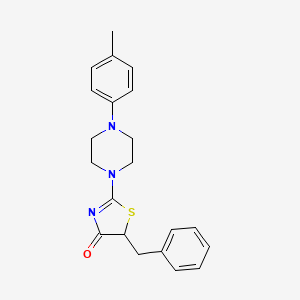
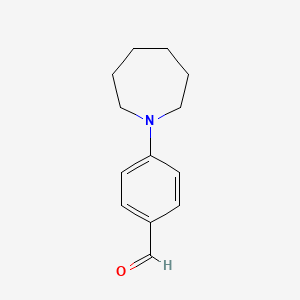
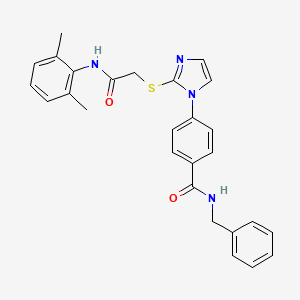
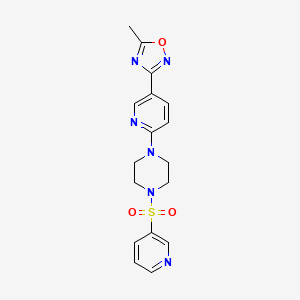
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)
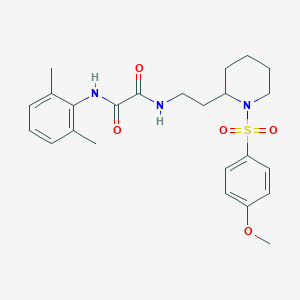
![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)
